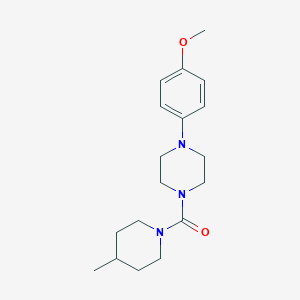

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the piperazine/piperidine rings are replaced by other substituents.

Scientific Research Applications

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

N-(4-Methoxyphenyl)piperazine: This compound shares the piperazine ring and methoxyphenyl group but lacks the piperidine ring, resulting in different biological activities.

4-Methylpiperidine: This compound contains the piperidine ring but lacks the piperazine and methoxyphenyl groups, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 927640-68-4 , is a synthetic organic molecule that has garnered interest in the fields of neuropharmacology and medicinal chemistry. Its structure includes a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This article explores the biological activity of this compound, with a focus on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H27N3O2

- Molecular Weight : 317.4 g/mol

- Structure : The compound features a methoxyphenyl group and a methylpiperidine moiety, which contribute to its biological activity.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. Specifically, the piperazine component of this compound is associated with:

- Serotonin Receptor Modulation : Compounds similar to this one have been shown to act as agonists or antagonists at various serotonin receptor subtypes (5-HT receptors), which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptor Activity : The potential for interaction with dopamine receptors (D2) suggests possible applications in treating conditions such as schizophrenia and depression.

Antioxidant Properties

The presence of aromatic systems within the compound may confer antioxidant properties. This could involve stabilizing free radicals and inhibiting oxidative stress, which is linked to various neurodegenerative diseases.

Antidepressant and Anxiolytic Effects

Compounds structurally related to this compound have demonstrated antidepressant and anxiolytic effects in preclinical studies. These effects are attributed to their ability to enhance serotonergic neurotransmission .

Data Table: Biological Activity Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Contains piperazine ring | Antidepressant effects |

| Benzo[d]thiazole Compounds | Contains benzo[d]thiazole moiety | Antimicrobial activity |

| Phenylpiperidine Analogs | Similar piperidine structure | Analgesic properties |

Study on Serotonin Receptor Binding

A study conducted using radioligand binding assays demonstrated that compounds with similar structural motifs effectively bind to serotonin receptors. The binding affinities were quantified, revealing potential for therapeutic use in mood disorders .

Antioxidant Activity Assessment

In vitro studies showed that this compound exhibited significant antioxidant activity compared to standard antioxidants. This property may be beneficial in mitigating oxidative stress-related pathologies.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUNXIKMDJDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.